molecular formula C11H14O B7977016 1-(2,6-Dimethylphenyl)propan-2-one

1-(2,6-Dimethylphenyl)propan-2-one

Cat. No.: B7977016
M. Wt: 162.23 g/mol
InChI Key: SOHMASPUPRXIGJ-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylphenyl)propan-2-one is an organic compound with the molecular formula C11H14O. It is a ketone derivative of 2,6-dimethylphenyl, characterized by the presence of a propan-2-one group attached to the aromatic ring. This compound is of interest due to its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,6-Dimethylphenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2,6-dimethylbenzene (also known as 2,6-xylene) with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

C8H10+CH3CH2COClAlCl3C11H14O+HCl\text{C}_8\text{H}_10 + \text{CH}_3\text{CH}_2\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_11\text{H}_14\text{O} + \text{HCl} C8​H1​0+CH3​CH2​COClAlCl3​​C1​1H1​4O+HCl

Another method involves the oxidation of 1-(2,6-dimethylphenyl)propan-2-ol using an oxidizing agent such as chromic acid or pyridinium chlorochromate (PCC). The reaction conditions typically require an inert atmosphere and controlled temperature to prevent over-oxidation.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic methods, such as palladium-catalyzed coupling reactions, can also be employed to streamline the synthesis and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dimethylphenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using strong oxidizing agents.

    Reduction: Reduction of the ketone group can yield the corresponding alcohol, 1-(2,6-dimethylphenyl)propan-2-ol.

Common Reagents and Conditions

    Oxidation: Chromic acid, PCC, or potassium permanganate under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogens (e.g., bromine or chlorine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 2,6-dimethylbenzoic acid.

    Reduction: 1-(2,6-dimethylphenyl)propan-2-ol.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

1-(2,6-Dimethylphenyl)propan-2-one has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of active pharmaceutical ingredients.

    Industry: The compound is utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(2,6-dimethylphenyl)propan-2-one depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and biochemical processes. The exact molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dimethylphenyl)propan-2-one: Similar structure but with different substitution pattern on the aromatic ring.

    1-(3,5-Dimethylphenyl)propan-2-one: Another isomer with methyl groups at different positions.

    1-(2,6-Dimethylphenyl)ethanone: Lacks the additional carbon in the side chain.

Uniqueness

1-(2,6-Dimethylphenyl)propan-2-one is unique due to its specific substitution pattern, which influences its reactivity and physical properties. The presence of two methyl groups on the aromatic ring provides steric hindrance, affecting the compound’s behavior in chemical reactions and its interactions with biological targets.

Properties

IUPAC Name

1-(2,6-dimethylphenyl)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-8-5-4-6-9(2)11(8)7-10(3)12/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHMASPUPRXIGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

This reaction is carried out in the same manner as the reaction in example 3. The difference is that, the reactants are 2,6-dimethylphenyl chloride (142.4 mg, 1.0 mmol), palladium cinnamyl chloride (7.8 mg, 0.015 mmol), 2-Methoxy-6-(N-methyl-N-phenyl-amino)phenyldicyclohexyl)phosphine (24.4 mg, 0.060 mmol), Cs2CO3 (651.9 mg, 2.0 mmol) in 4.0 mL acetone at 90° C. for 22 h. 1-(2′,6′-Dimethylphenyl)-2-propanone (138.4 mg) was obtained with a yield of 84% as liquid. 1H NMR (300 MHz, CDCl3) δ 7.15-7.03 (m, 3H, ArH), 3.79 (s, 2H, CH2), 2.27 (s, 6H, 2×ArCH3), 2.17 (s, 3H, COCH3); 13C NMR (75 MHz, CDCl3) δ 206.2, 136.7, 132.1, 128.1, 126.9, 45.0, 29.2, 20.2; IR (neat) v (cm−1) 3021, 2922, 2867, 1715, 1589, 1470, 1446, 1415, 1379, 1357, 1317, 1223, 1158, 1095, 1053, 1031; MS (70 eV, EI) m/z (%): 163 (M++1, 3.30), 162 (M+, 27.85), 119 (100); HRMS calcd for C11H14O (M+): 162.1045. Found: 162.1046.
Quantity
142.4 mg
Type
reactant
Reaction Step One
Quantity
24.4 mg
Type
reactant
Reaction Step Two
Name
Cs2CO3
Quantity
651.9 mg
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
reactant
Reaction Step Four
Name
palladium cinnamyl chloride
Quantity
7.8 mg
Type
catalyst
Reaction Step Five

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